1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene
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Overview
Description
1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene is an organic compound with the molecular formula C10H12BrFO2. This compound is characterized by the presence of bromine, fluorine, isopropoxy, and methoxy groups attached to a benzene ring. It is a clear, pale liquid with a molecular weight of 263.11 g/mol .
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that contains the desired substituents.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Isopropoxylation and Methoxylation: The isopropoxy and methoxy groups are introduced through nucleophilic substitution reactions using isopropyl alcohol and methanol, respectively.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the isopropoxy and methoxy groups can engage in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s reactivity and selectivity in various chemical and biological processes .
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene can be compared with similar compounds such as:
1-Bromo-2-fluoro-4-methoxybenzene: Lacks the isopropoxy group, resulting in different reactivity and applications.
1-Bromo-4-fluoro-5-isopropoxy-2-methoxybenzene: Similar structure but different positioning of substituents, affecting its chemical properties.
2-Bromoanisole: Contains a methoxy group but lacks fluorine and isopropoxy groups, leading to distinct chemical behavior.
These comparisons highlight the unique combination of substituents in this compound, which contributes to its specific reactivity and applications.
Properties
IUPAC Name |
1-bromo-2-fluoro-5-methoxy-4-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO2/c1-6(2)14-10-5-8(12)7(11)4-9(10)13-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSGIZRCNNVDIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1OC)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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